Lipophilicity (LogP) Differential
The target methyl ester compound possesses a predicted ACD/LogP of 0.43 , in stark contrast to the predicted LogP of 2.54 for its direct analog, Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate [1]. This is a calculated difference of 2.11 log units.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.43 (ACD/LogP) |
| Comparator Or Baseline | Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate, LogP = 2.54 |
| Quantified Difference | 2.11 log units lower for the target compound |
| Conditions | Predicted value based on ACD/Labs algorithm (ChemSpider) and ChemSpace calculation, respectively. |
Why This Matters
A 2.1 log unit difference signifies that the target compound is over 100x more hydrophilic, drastically altering its solubility and permeability profile, which are critical for assay compatibility and in vivo performance.
- [1] ChemSpace. Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate. CSSS00020601021. Physicochemical Properties. View Source
